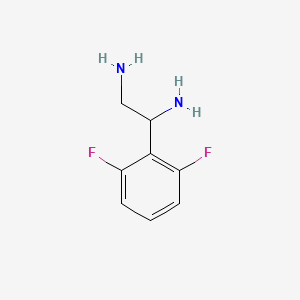
1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound characterized by the presence of a urea moiety attached to a tetrahydrothiophene ring with a sulfone group
準備方法
The synthesis of 1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and methyl isocyanate.
Reaction Conditions: The key steps involve the oxidation of 3-methylthiophene to form 3-methyl-1,1-dioxidotetrahydrothiophene, followed by the reaction with methyl isocyanate to form the desired urea derivative.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
化学反応の分析
1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions include sulfoxides, sulfides, and substituted urea derivatives.
科学的研究の応用
1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cellular processes such as apoptosis, proliferation, and differentiation.
類似化合物との比較
1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide and 1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea share structural similarities.
Uniqueness: The presence of the urea moiety and the specific substitution pattern on the tetrahydrothiophene ring confer unique chemical and biological properties to the compound.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H14N2O3S |
|---|---|
分子量 |
206.27 g/mol |
IUPAC名 |
1-methyl-1-(3-methyl-1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C7H14N2O3S/c1-7(9(2)6(8)10)3-4-13(11,12)5-7/h3-5H2,1-2H3,(H2,8,10) |
InChIキー |
CBEUZWJVSFKVMP-UHFFFAOYSA-N |
正規SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


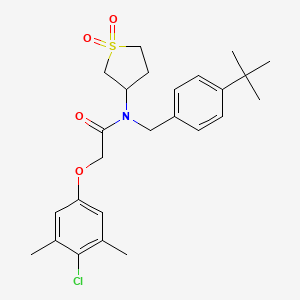
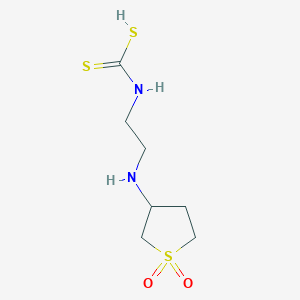
![2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B15097149.png)
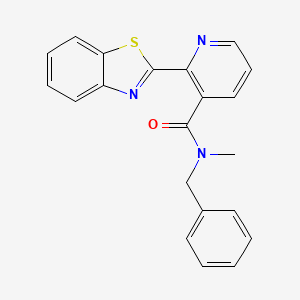

![3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B15097179.png)
![Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine](/img/structure/B15097193.png)
)amine](/img/structure/B15097195.png)
![7-[4-(propan-2-yl)phenyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15097199.png)
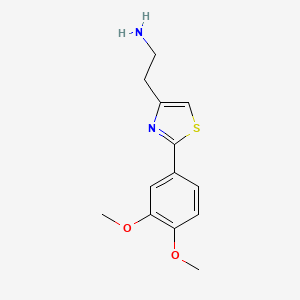
![4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15097207.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15097212.png)
![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-fluorophenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097218.png)
